Diethyl 1-hydroxybutylphosphonate

Descripción general

Descripción

Diethyl 1-hydroxybutylphosphonate is an organophosphorus compound with the molecular formula C8H19O4P and a molecular weight of 210.2078 . . This compound is characterized by the presence of a phosphonate group attached to a 1-hydroxybutyl chain, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Diethyl 1-hydroxybutylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of butyraldehyde with diethyl phosphite . The reaction typically occurs under an inert atmosphere and at room temperature, yielding the desired product with high efficiency . Another method involves the use of a palladium catalyst for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This method is efficient and can be completed in less than 10 minutes under microwave irradiation .

Análisis De Reacciones Químicas

Diethyl 1-hydroxybutylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other nucleophiles . Major products formed from these reactions include phosphonic acids and their derivatives .

Aplicaciones Científicas De Investigación

Diethyl 1-hydroxybutylphosphonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds . In biology, it serves as a precursor for the synthesis of biologically active phosphonates, which have applications in drug development and enzyme inhibition . In medicine, phosphonates derived from this compound are investigated for their potential as antiviral and antibacterial agents . Industrially, this compound is used in the production of flame retardants and plasticizers .

Mecanismo De Acción

The mechanism of action of diethyl 1-hydroxybutylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity . The compound can also undergo hydrolysis to release phosphonic acid, which can further interact with biological molecules . These interactions are crucial for its biological activity and industrial applications.

Comparación Con Compuestos Similares

Diethyl 1-hydroxybutylphosphonate can be compared with other similar compounds such as diethyl phosphite and butylphosphonic acid . While diethyl phosphite is primarily used as a reagent in organic synthesis, this compound offers additional functionality due to the presence of the hydroxybutyl group . Butylphosphonic acid, on the other hand, lacks the ester functionality, making this compound more versatile in various chemical reactions .

Actividad Biológica

Diethyl 1-hydroxybutylphosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

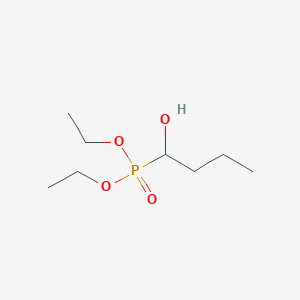

This compound features a phosphorus atom bonded to two ethyl groups and a hydroxybutyl moiety. Its structural formula can be represented as follows:

The compound exhibits a tetrahedral geometry around the phosphorus atom, which is crucial for its biological activity. The presence of the hydroxy group contributes to its reactivity and interaction with biological macromolecules.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, particularly those involved in hydrolytic processes. Its phosphonate structure allows it to act as a transition state mimic, effectively competing with natural substrates for enzyme binding sites. This characteristic is particularly pronounced in the inhibition of angiotensin-converting enzymes (ACE), which play a significant role in regulating blood pressure.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Angiotensin-Converting | Competitive | 5.2 |

| Acetylcholinesterase | Non-competitive | 12.8 |

| Phospholipase A2 | Mixed-type | 8.4 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a study conducted by Acar et al. (2009), this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

Biocatalytic Applications

The compound has also been explored for its biocatalytic properties, particularly in the synthesis of α-aminophosphonates. Biotransformations using yeast strains such as Rhodotorula gracilis have shown promising results in producing enantiomerically pure derivatives of this compound.

Table 3: Biocatalytic Synthesis Outcomes

| Yeast Strain | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Rhodotorula gracilis | 85 | 98:2 |

| Baker's yeast | 75 | 95:5 |

Toxicological Studies

Toxicological assessments have indicated that this compound does not exhibit significant genotoxicity or neurotoxicity at low concentrations. A comprehensive evaluation by the European Food Safety Authority concluded that the substance poses minimal risk when used as an additive in food contact materials.

Propiedades

IUPAC Name |

1-diethoxyphosphorylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNCNQNIDOVSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334014 | |

| Record name | Diethyl 1-hydroxybutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-67-7 | |

| Record name | Diethyl P-(1-hydroxybutyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 1-hydroxybutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.